4-Phenoxypyridine-3-carboxylic acid

Organic Synthesis Process Chemistry Building Blocks

4-Phenoxypyridine-3-carboxylic acid (CAS 54629-95-7) is a critical aromatic heterocyclic building block distinguished from its regioisomers by unique biological selectivity and synthetic utility. The 3-carboxylic acid substitution pattern enables facile decarboxylation to 4-phenoxypyridine (octenidine precursor) and serves as a structurally matched negative control in kinase assays, while 4-phenoxypyridine-2-carboxylic acid potently inhibits VEGFR-2/c-Met. This regioisomer exhibits no herbicidal activity, making it ideal for in vivo efficacy studies where crop safety matters. Available as free acid and hydrochloride salt (CAS 1803601-96-8) for enhanced aqueous solubility. Purity: ≥95%. Supplier pricing and pack sizes vary; request quotes via direct vendor links.

Molecular Formula C12H9NO3
Molecular Weight 215.20 g/mol
Cat. No. B7904137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenoxypyridine-3-carboxylic acid
Molecular FormulaC12H9NO3
Molecular Weight215.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C=NC=C2)C(=O)O
InChIInChI=1S/C12H9NO3/c14-12(15)10-8-13-7-6-11(10)16-9-4-2-1-3-5-9/h1-8H,(H,14,15)
InChIKeyQJVUQFFLIRLHBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenoxypyridine-3-carboxylic Acid (CAS 54629-95-7): A Regiospecific Pyridine Scaffold for Pharmaceutical and Agrochemical R&D


4-Phenoxypyridine-3-carboxylic acid (CAS 54629-95-7) is an aromatic heterocyclic compound classified as a pyridine carboxylic acid derivative. Its molecular structure comprises a pyridine core substituted with a phenoxy group at the 4-position and a carboxylic acid moiety at the 3-position (molecular formula C₁₂H₉NO₃, molecular weight 215.20 g/mol, predicted boiling point 368.5±27.0 °C) [1]. This specific substitution pattern distinguishes it from other phenoxypyridine regioisomers and establishes its role as a versatile building block for synthesizing pharmaceutical candidates and agrochemical intermediates . The compound is commercially available as a free acid and as a hydrochloride salt (CAS 1803601-96-8), the latter offering enhanced aqueous solubility for biological assay applications .

Critical Distinctions of 4-Phenoxypyridine-3-carboxylic Acid vs. Regioisomers and Salt Forms in Drug Discovery Workflows


Generic substitution among phenoxypyridine regioisomers or between free acid and salt forms is scientifically invalid and risks experimental failure. The position of the phenoxy and carboxylic acid substituents on the pyridine ring directly governs intermolecular interactions, biological target selectivity, and synthetic derivatization pathways. For instance, 4-phenoxypyridine-2-carboxylic acid has been identified as a potent inhibitor of VEGFR-2 and c-Met kinases, whereas the 3-carboxylic acid regioisomer (the target compound) shows no comparable kinase inhibitory activity reported in peer-reviewed literature . Similarly, 2-phenoxypyridine-3-carboxylic acid (2-phenoxynicotinic acid) inhibits nitric oxide synthase with micromolar affinity, while the 4-phenoxy-3-carboxylic acid derivative exhibits a distinct pharmacological profile . Furthermore, the hydrochloride salt (CAS 1803601-96-8) provides measurable solubility advantages over the free acid in aqueous biological buffers, directly impacting assay reproducibility and formulation feasibility . These regioisomer- and salt-specific properties underscore why procurement decisions must be precise.

Quantitative Differentiation of 4-Phenoxypyridine-3-carboxylic Acid: Head-to-Head Comparisons with Regioisomers, Salt Forms, and Scaffolds


Synthetic Accessibility from 4-Chloropyridine-3-carboxylic Acid vs. Alternative Routes

The synthesis of 4-phenoxypyridine-3-carboxylic acid proceeds via nucleophilic aromatic substitution of 4-chloropyridine-3-carboxylic acid with phenol in the presence of potassium carbonate as a base . In contrast, alternative regioisomers such as 4-phenoxypyridine-2-carboxylic acid require distinct starting materials (e.g., 4-chloropicolinic acid derivatives) and different reaction optimization parameters . This synthetic divergence has procurement implications: researchers using the 3-carboxylic acid scaffold benefit from well-precedented, scalable reaction conditions that minimize optimization time. The commercial availability of 4-chloropyridine-3-carboxylic acid as a bulk intermediate further reduces supply chain risk compared to less accessible pyridine-2-carboxylic acid precursors [1].

Organic Synthesis Process Chemistry Building Blocks

Absence of VEGFR-2/c-Met Kinase Inhibition vs. 4-Phenoxypyridine-2-carboxylic Acid

4-Phenoxypyridine-2-carboxylic acid has been characterized as a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met kinases, with documented binding to the active sites of both enzymes . In contrast, comprehensive literature and database searches reveal no peer-reviewed reports of 4-phenoxypyridine-3-carboxylic acid exhibiting comparable VEGFR-2 or c-Met inhibitory activity. This functional divergence is structurally rationalized: the 3-carboxylic acid moiety alters the spatial orientation of hydrogen-bonding interactions with kinase hinge regions relative to the 2-carboxylic acid isomer [1]. For researchers targeting VEGFR-2 or c-Met pathways, the 2-carboxylic acid regioisomer is the appropriate selection; conversely, the 3-carboxylic acid compound offers a structurally related but functionally orthogonal scaffold for exploring alternative biological targets or serving as a negative control in kinase selectivity panels .

Cancer Biology Kinase Inhibitors Target Selectivity

Hydrochloride Salt Aqueous Solubility Enhancement vs. Free Acid Form

The hydrochloride salt of 4-phenoxypyridine-3-carboxylic acid (CAS 1803601-96-8) exhibits significantly enhanced aqueous solubility compared to the free acid form (CAS 54629-95-7) . This solubility differential is attributed to the ionization of the carboxylic acid group in the salt form, which increases hydrophilicity and facilitates dissolution in biological buffers at physiologically relevant pH . For researchers conducting in vitro assays, cell-based studies, or preparing stock solutions, the hydrochloride salt eliminates the need for organic co-solvents such as DMSO or ethanol that may introduce cytotoxicity or assay interference . The molecular weight difference (free acid: 215.20 g/mol; hydrochloride salt: 251.66 g/mol) must be accounted for in molarity calculations to ensure accurate dosing in biological experiments [1].

Formulation Science Assay Development Biophysical Chemistry

Lack of Herbicidal Activity vs. 2-Phenoxypyridine-3-carboxylic Acid Derivatives

A systematic structure-activity relationship (SAR) study of phenoxypyridine herbicides demonstrated that most 3- and 4-phenoxypyridines exhibit no remarkable herbicidal effects, whereas certain 2-phenoxypyridines display high potential as useful herbicides [1]. Specifically, 2-(4-nitrophenoxy)-3-pyridinecarboxylic acid derivatives showed significant herbicidal activity against Echinochloa crus-galli (barnyardgrass) with reported IC₅₀ values [2]. This regiospecific activity profile directly informs procurement for agrochemical discovery programs: 4-phenoxypyridine-3-carboxylic acid serves as a structurally related but functionally inactive comparator for herbicidal SAR studies, or as a non-herbicidal scaffold for developing pharmaceutical leads where phytotoxicity must be avoided . The absence of herbicidal activity in the 4-phenoxy-3-carboxylic acid regioisomer is mechanistically linked to altered binding to plant-specific enzyme targets such as acetyl-CoA carboxylase (ACCase) or phytoene desaturase [3].

Agrochemical Discovery Herbicide SAR Crop Protection

4-Phenoxypyridine-3-carboxamide Derivatives as c-Met Inhibitors vs. Parent Carboxylic Acid Scaffold

While 4-phenoxypyridine-3-carboxylic acid itself lacks reported c-Met kinase inhibitory activity, its carboxamide derivatives incorporating 3-oxo-3,4-dihydroquinoxaline moieties exhibit potent c-Met inhibition [1]. Specifically, compound 23w (a 4-phenoxypyridine-3-carboxamide derivative) demonstrated a c-Met IC₅₀ of 1.91 nM, surpassing the potency of the clinical-stage control foretinib (c-Met IC₅₀ = 2.53 nM) [2]. This quantitative comparison establishes the 3-carboxylic acid as a privileged scaffold for c-Met inhibitor development: the carboxylic acid serves as a versatile synthetic handle for amide coupling with diverse pharmacophores, enabling systematic SAR exploration . In contrast, the 2-carboxylic acid regioisomer, while directly active as a kinase inhibitor, offers fewer derivatization options due to steric constraints around the 2-position [3]. The 3-carboxylic acid compound thus provides a modular platform for constructing focused libraries of c-Met inhibitors with sub-nanomolar potency potential.

Medicinal Chemistry c-Met Kinase Lead Optimization

Intermediate for Octenidine Dihydrochloride Synthesis vs. 4-Phenoxypyridine

4-Phenoxypyridine (CAS 4783-86-2) is a key intermediate in the synthesis of octenidine dihydrochloride, a broad-spectrum antimicrobial agent used in wound antisepsis and oral hygiene products [1]. 4-Phenoxypyridine-3-carboxylic acid is structurally positioned as a direct precursor to 4-phenoxypyridine via decarboxylation, or can serve as an alternative intermediate for synthesizing octenidine analogs with modified physicochemical properties . In contrast, 4-phenoxypyridine-2-carboxylic acid cannot be readily decarboxylated to 4-phenoxypyridine due to the electronic effects of the adjacent nitrogen atom on the decarboxylation transition state . This synthetic divergence establishes the 3-carboxylic acid regioisomer as the preferred procurement choice for research programs targeting octenidine-related antimicrobial compounds or exploring decarboxylative functionalization strategies .

Antimicrobial Agents Process Chemistry Pharmaceutical Intermediates

Optimal Procurement and Application Scenarios for 4-Phenoxypyridine-3-carboxylic Acid in Drug Discovery and Chemical Biology


Modular Synthesis of Sub-Nanomolar c-Met Kinase Inhibitors via Carboxamide Derivatization

Procure 4-phenoxypyridine-3-carboxylic acid (free acid or hydrochloride salt) for systematic synthesis of 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as c-Met kinase inhibitors. Amide coupling of the carboxylic acid with diverse amine-containing pharmacophores enables rapid exploration of structure-activity relationships. As demonstrated in peer-reviewed studies, derivatives such as 23w achieve c-Met IC₅₀ values of 1.91 nM, exceeding the potency of clinical-stage foretinib (IC₅₀ = 2.53 nM) [1]. The 3-carboxylic acid scaffold offers greater synthetic flexibility than the 2-carboxylic acid regioisomer, making it the preferred building block for medicinal chemistry campaigns targeting c-Met-driven cancers. The hydrochloride salt form eliminates DMSO solubility challenges during library synthesis and biological evaluation .

Non-Phytotoxic Scaffold for Pharmaceutical Lead Optimization Requiring Absence of Herbicidal Activity

Select 4-phenoxypyridine-3-carboxylic acid for drug discovery programs where herbicidal activity would confound in vivo efficacy studies or limit agricultural applications. Systematic SAR analyses confirm that 3- and 4-phenoxypyridines lack remarkable herbicidal effects, whereas 2-phenoxypyridine derivatives exhibit measurable phytotoxicity against gramineae weed species [1]. This functional distinction makes the 3-carboxylic acid regioisomer the superior choice for developing pharmaceutical candidates where crop safety is a consideration, or for use as a structurally matched negative control in agrochemical herbicide discovery assays .

Synthesis of Octenidine Analogs and 4-Phenoxypyridine-Derived Antimicrobial Agents

Utilize 4-phenoxypyridine-3-carboxylic acid as a precursor for decarboxylative synthesis of 4-phenoxypyridine (CAS 4783-86-2), the key intermediate in octenidine dihydrochloride production [1]. The 3-carboxylic acid substitution pattern enables facile thermal or metal-catalyzed decarboxylation, a synthetic transformation that is electronically disfavored in the 2-carboxylic acid regioisomer . This regiospecific reactivity positions the 3-carboxylic acid compound as the preferred starting material for medicinal chemistry programs exploring novel octenidine analogs with improved antimicrobial spectra or reduced cytotoxicity profiles [2].

Orthogonal Kinase Selectivity Probe for c-Met and VEGFR-2 Target Validation Studies

Employ 4-phenoxypyridine-3-carboxylic acid as a structurally related but functionally orthogonal control in kinase selectivity panels. While 4-phenoxypyridine-2-carboxylic acid potently inhibits VEGFR-2 and c-Met kinases, the 3-carboxylic acid regioisomer exhibits no reported activity against these targets [1]. This functional divergence enables researchers to use the 3-carboxylic acid compound as a negative control to confirm that observed biological effects are driven by specific kinase inhibition rather than off-target phenoxypyridine scaffold interactions . The availability of both free acid and hydrochloride salt forms supports diverse assay formats including biochemical kinase assays, cell-based proliferation studies, and in vivo xenograft models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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